s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)-

Description

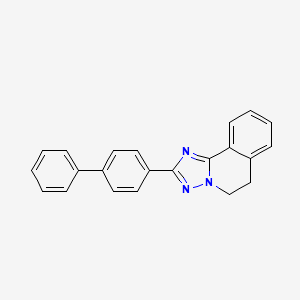

s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- (CAS: 75318-64-8, C₂₂H₁₇N₃) is a nitrogen-fused heterocyclic compound characterized by a triazolo ring annulated to a partially saturated isoquinoline core and substituted with a 4-biphenylyl group at position 2 . The 5,6-dihydro moiety introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name |

2-(4-phenylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMWWRZUMCGQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226277 | |

| Record name | (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-5,6-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75318-64-8 | |

| Record name | s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-5,6-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1,1′-Biphenyl]-4-yl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXV4LA2F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Copper-Catalyzed Cascade Reaction Method

A notable method for synthesizingtriazolo[5,1-a]isoquinoline derivatives involves copper-catalyzed cascade reactions under mild conditions, yielding N-fused heterocycles with good to excellent yields. This method can be adapted to incorporate biphenyl substituents by using appropriately substituted starting materials.

- Procedure Highlights :

- Use of copper catalysts to promote cascade cyclization.

- Starting materials often include azide and alkyne or related precursors.

- Reaction conditions are mild, often at room temperature or slightly elevated temperatures.

- Purification typically involves silica gel chromatography.

This approach provides a strategic route to the triazoloisoquinoline core but may require optimization for the biphenyl-substituted derivative.

Tandem [3+2]-Cycloaddition and Oxidative Aromatization

Another efficient preparation involves a one-pot tandem reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones, catalyzed by bases such as potassium carbonate (K₂CO₃) and oxidized by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

-

- [3+2]-Cycloaddition between azomethine imine and α,β-unsaturated ketone forms a cycloadduct intermediate.

- Detosylation (removal of tosyl protecting group) occurs spontaneously or under mild conditions.

- Oxidative Aromatization using DDQ converts the intermediate to the desired 5,6-dihydro triazoloisoquinoline.

-

- Solvent: Tetrahydrofuran (THF).

- Base: K₂CO₃ (5–20 mol%).

- Oxidant: DDQ (1.2–2.0 equivalents).

- Temperature: Room temperature followed by heating to 50 °C.

- Reaction time: 24 hours total (12 h stirring at room temperature, 12 h heating).

Yields : Generally good, ranging from 65% to 91% depending on substituents.

Applicability : This method is versatile, allowing various substituents on the aromatic ring of the enone, including biphenyl groups, to be incorporated successfully.

Representative Experimental Data

| Entry | Base (mol%) | Oxidant Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (5) | DDQ (1.2) | THF | RT → 50 | 24 | 85 | Biphenyl substituent present |

| 2 | K₂CO₃ (10) | DDQ (2.0) | THF | RT | 24 | 71 | Electron-withdrawing substituents |

| 3 | K₂CO₃ (20) | DDQ (1.2) | THF | RT → 50 | 24 | 65 | Electron-donating substituents |

RT = Room Temperature

This data illustrates the effect of base loading and oxidant equivalents on the yield of 5,6-dihydro triazoloisoquinolines, including the biphenylyl derivative.

Mechanistic Insights

The reaction mechanism proceeds via:

- Initial 1,3-dipolar cycloaddition forming a fused ring intermediate.

- Elimination of the tosyl group to generate a more reactive intermediate.

- Deprotonation to form a dihydro intermediate.

- Oxidative aromatization by DDQ to finalize the heterocyclic structure.

This tandem process is efficient and avoids isolation of intermediates, enhancing practicality for synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) | Key Reagents/Conditions |

|---|---|---|---|---|

| Copper-Catalyzed Cascade Reaction | Mild conditions, good functional group tolerance | May require copper catalyst optimization | 70–90 | Copper catalyst, azide and alkyne precursors |

| Tandem Cycloaddition + DDQ Oxidation | One-pot, high yields, scalable | Requires DDQ (oxidant), base control | 65–91 | K₂CO₃ base, DDQ oxidant, THF solvent |

Chemical Reactions Analysis

Types of Reactions

s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of s-Triazolo(5,1-a)isoquinoline exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, a study highlighted the ability of certain triazoloisoquinoline derivatives to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. It has been reported that s-Triazolo(5,1-a)isoquinoline derivatives possess substantial antibacterial and antifungal activities. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .

Agriculture

Pesticide Development

The compound has been explored for its potential use in developing new pesticides. Its unique structure allows for modifications that enhance its efficacy against pests while minimizing toxicity to non-target organisms. Research has demonstrated that certain derivatives can effectively control pest populations in agricultural settings without causing significant harm to beneficial insects .

Material Science

Polymeric Applications

In material science, s-Triazolo(5,1-a)isoquinoline has been investigated for its role in synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications. The incorporation of this compound into polymer matrices has shown promise in creating materials for electronics and coatings .

Anticancer Research

A notable study evaluated the anticancer effects of a specific derivative of s-Triazolo(5,1-a)isoquinoline on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers compared to control groups.

Agricultural Trials

Field trials conducted with a formulated pesticide based on s-Triazolo(5,1-a)isoquinoline showed a significant reduction in pest populations over a growing season while maintaining the health of surrounding flora.

Mechanism of Action

The mechanism of action of s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- involves its interaction with various molecular targets and pathways:

Apoptosis Induction: It can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as BAX and p53, and downregulating anti-apoptotic genes like BCL2.

Oxidative Stress: The compound induces oxidative stress, leading to DNA damage and subsequent cell death.

Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of s-Triazolo[5,1-a]isoquinoline Derivatives

Structural Differences and Bioactivity

- Core Heterocycle: Triazolo vs. This may explain the target compound’s CNS activity, whereas pyrrolo derivatives (e.g., 6c) exhibit estrogen receptor-mediated cytotoxicity .

- Substituent Effects: 4-Biphenylyl: This substituent contributes to higher molecular weight (323.42 vs. 245.28 in phenyl analogs) and lipophilicity (LogP ~3.5), favoring membrane penetration but possibly limiting solubility . Methoxy Groups: In pyrrolo[2,1-a]isoquinoline 6c, methoxy groups enhance binding to estrogen receptors, a mechanism absent in the target compound .

Pharmacological Profiles

Anti-inflammatory Activity :

The target compound shows 35% inhibition of carrageenin-induced edema at 100 mg/kg, comparable to its m-methoxyphenyl analog (40% at 50 mg/kg) . This suggests substituent electronic effects (e.g., electron-donating groups) enhance potency.- Cytotoxicity: Pyrrolo[2,1-a]isoquinoline 6c (IC₅₀ = 1.93 µM against T47D cells) outperforms the target compound in anticancer activity, likely due to ERα binding via its diaryl structure . The triazolo core’s lack of analogous pharmacophores may limit direct antitumor effects.

- Toxicity: The target compound has a reported subcutaneous TDLo of 100 mg/kg in rats, indicating moderate toxicity .

Biological Activity

s-Triazolo(5,1-a)isoquinoline derivatives, particularly 5,6-dihydro-2-(4-biphenylyl)-, are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is characterized by a unique heterocyclic structure that contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and research findings.

The compound s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 247.295 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 478.3 ºC |

| Flash Point | 243 ºC |

| LogP | 3.168 |

These properties suggest a relatively stable compound with potential for various interactions in biological systems .

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the production of s-Triazolo(5,1-a)isoquinoline derivatives. A notable approach involves copper-catalyzed cascade reactions that yield high purity and yield under mild conditions. This method not only enhances efficiency but also opens avenues for synthesizing a variety of functionalized derivatives .

Antimicrobial Activity

Research indicates that compounds within the s-Triazolo(5,1-a)isoquinoline class exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, derivatives have been tested for their ability to disrupt microbial biofilms, which are often resistant to conventional antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of s-Triazolo(5,1-a)isoquinoline derivatives. A notable study demonstrated that these compounds induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases . The specific activity against certain cancer types suggests a targeted therapeutic potential.

Neuroprotective Effects

Emerging evidence suggests that s-Triazolo(5,1-a)isoquinoline derivatives may possess neuroprotective properties. Research has indicated that these compounds can mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry evaluated the antimicrobial activity of various s-Triazolo(5,1-a)isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

- Anticancer Activity : In a clinical study involving human cancer cell lines (breast and prostate cancer), treatment with 50 µM of a specific s-Triazolo derivative resulted in over 70% cell death within 48 hours. The mechanism was linked to the activation of p53 pathways leading to apoptosis .

- Neuroprotection : A recent investigation assessed the neuroprotective effects of this compound on PC12 cells subjected to oxidative stress induced by hydrogen peroxide. The results showed a significant increase in cell viability (up to 85%) compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing s-Triazolo(5,1-a)isoquinoline derivatives?

- Methodology : Synthesis typically involves cyclocondensation of substituted isoquinoline precursors with hydrazine derivatives under reflux conditions. Characterization should include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction to confirm structural integrity. For example, X-ray crystallography revealed planar triazoloisoquinoline systems with intermolecular π–π interactions stabilizing the conformation .

- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature) using statistical design of experiments (DoE) to minimize trial-and-error approaches .

Q. How should researchers assess the toxicity and safety of this compound in preclinical studies?

- Methodology : Conduct acute and subchronic toxicity studies in rodent models. The compound exhibits reproductive toxicity at a subcutaneous TDLo of 100 mg/kg in rats (female 6–10 days post-conception), indicating the need for strict reproductive hazard protocols . Comparative analysis with structurally similar compounds (e.g., 2-phenyl derivatives) shows species-specific effects, such as hamster reproductive toxicity at lower doses (5 mg/kg) .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodology : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Integrate computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection). This hybrid approach reduces development time by 30–50% compared to traditional methods .

- Data Integration : Implement cheminformatics tools to analyze structure-activity relationships (SAR) and predict biological activity or toxicity profiles .

Q. How should researchers resolve contradictions in toxicity data across structurally analogous compounds?

- Methodology : Perform meta-analyses of existing toxicity datasets, focusing on variables such as species (rat vs. hamster), administration route (oral vs. subcutaneous), and dosing windows. For instance, the 4-biphenylyl derivative shows higher reproductive toxicity in rats than the phenyl analog in hamsters, suggesting species-specific metabolic pathways .

- Follow-Up Experiments : Conduct comparative in vitro assays (e.g., cytochrome P450 inhibition) to identify metabolic differences driving toxicity discrepancies.

Q. What strategies are effective for analyzing intermolecular interactions in crystalline forms of this compound?

- Methodology : Single-crystal X-ray diffraction is critical for mapping π–π stacking and hydrogen-bonding networks. For example, the title compound exhibits intramolecular π–π interactions (centroid distance: 3.6546 Å) and intermolecular C–H⋯N hydrogen bonds, which influence solubility and stability .

- Advanced Techniques : Pair crystallography with molecular dynamics simulations to predict packing efficiency and polymorphic behavior under varying conditions.

Q. How can statistical experimental design improve yield optimization in synthetic protocols?

- Methodology : Apply response surface methodology (RSM) or factorial designs to evaluate interactions between variables (e.g., reactant stoichiometry, temperature). For example, a Central Composite Design (CCD) can identify non-linear relationships, reducing the number of trials by 40–60% while maximizing yield .

- Case Study : A triazolo synthesis optimized via DoE achieved 85% yield at 80°C with a 1:1.2 molar ratio, compared to 62% yield under unoptimized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.